Sensory Differentiation: Fruity-Green Character vs. the Nutty-Bready Profile of Non-Methylated 2-Propionylthiazole
The addition of a 4-methyl group to 2-propionylthiazole results in a distinct shift in sensory character. 4-Methyl-2-propionylthiazole exhibits a green, fruity, and burnt taste profile when evaluated at a 0.01% solution in propylene glycol [1]. In contrast, its closest structural analog, 2-propionylthiazole (CAS 43039-98-1), which lacks this methyl group, is described at a 0.10% solution in dipropylene glycol as having a nutty, bready, and cereal-like aroma . This structural change fundamentally alters the primary odor character from fruity-green to nutty-bready, preventing direct substitution in a flavor formulation.
| Evidence Dimension | Primary Odor/Flavor Character |
|---|---|
| Target Compound Data | Green, fruity, burnt |
| Comparator Or Baseline | 2-Propionylthiazole: nutty, bready, cereal, popcorn |
| Quantified Difference | Qualitative shift from 'green, fruity' to 'nutty, bready' |
| Conditions | Target compound: 0.01% in propylene glycol; Comparator: 0.10% in dipropylene glycol |
Why This Matters
For flavorists and product developers, substituting one compound for the other will not achieve the same flavor target; a fruity-green note cannot be approximated by a nutty-bready note.
- [1] FlavScents. (n.d.). 4-methyl-2-propionyl thiazole | CAS 13679-83-9. View Source
